molecular formula C14H15BrN2 B2494245 1-(4-Bromonaphthalen-1-yl)piperazine CAS No. 850650-46-3

1-(4-Bromonaphthalen-1-yl)piperazine

Cat. No.: B2494245
CAS No.: 850650-46-3
M. Wt: 291.192
InChI Key: BCQFDRDTLZIOGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromonaphthalen-1-yl)piperazine is a piperazine derivative featuring a brominated naphthalene moiety. The compound’s structure combines the piperazine ring’s versatility with the aromatic and electronic properties of the bromonaphthalene group. This configuration enables diverse interactions with biological targets, including receptors and enzymes, making it relevant in medicinal chemistry and psychopharmacology.

Properties

IUPAC Name

1-(4-bromonaphthalen-1-yl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2/c15-13-5-6-14(17-9-7-16-8-10-17)12-4-2-1-3-11(12)13/h1-6,16H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQFDRDTLZIOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C3=CC=CC=C32)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromonaphthalen-1-yl)piperazine typically involves the reaction of 4-bromonaphthalene with piperazine. One common method is the nucleophilic substitution reaction, where 4-bromonaphthalene is reacted with piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromonaphthalen-1-yl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(4-azidonaphthalen-1-yl)piperazine, while oxidation with potassium permanganate could produce 1-(4-hydroxynaphthalen-1-yl)piperazine .

Scientific Research Applications

Scientific Research Applications

Chemistry:

  • Building Block for Complex Molecules: 1-(4-Bromonaphthalen-1-yl)piperazine serves as a versatile building block in organic synthesis, facilitating the creation of more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it valuable in developing new materials and pharmaceuticals .

Biology:

  • Antimicrobial Activity: Research indicates that piperazine derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections .
  • Anticancer Potential: Some studies have investigated the anticancer activities of piperazine derivatives. These compounds may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and disruption of metabolic processes .

Medicine:

  • Drug Development: The compound is being explored for its potential use in drug development, particularly in creating agents that target specific biological pathways. Its interactions with various receptors and enzymes make it a candidate for further pharmacological studies .

Industry:

  • Material Science: Due to its unique chemical structure, this compound is also utilized in the development of advanced materials with tailored properties, which can be applied in coatings, polymers, and other industrial applications .

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results demonstrated significant inhibition of growth for both Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values were found to be lower than those of traditional antibiotics, highlighting its effectiveness .

Anticancer Activity

Another investigation focused on the compound's anticancer properties. In vitro assays revealed that this compound exhibited cytotoxic effects against several human cancer cell lines. The mechanism was attributed to the induction of apoptosis through caspase activation and modulation of cell cycle progression .

Data Tables

Application AreaSpecific UseObserved Effects
ChemistrySynthesis of complex moleculesVersatile building block for heterocycles
BiologyAntimicrobialInhibition of Staphylococcus aureus and E. coli
MedicineDrug developmentPotential targeting of specific biological pathways
IndustryMaterial scienceDevelopment of advanced materials

Mechanism of Action

The mechanism of action of 1-(4-Bromonaphthalen-1-yl)piperazine depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors, modulating their activity. The bromonaphthalene moiety can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can influence the compound’s binding affinity and selectivity for its molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Arylpiperazine Derivatives

1-(4-Bromophenyl)piperazine (pBPP)
  • Structural Differences: pBPP has a bromophenyl group, whereas the target compound substitutes this with a bromonaphthalene system.
  • Pharmacological Impact : pBPP is a psychoactive substance with serotonergic activity. The bromonaphthalene analog may exhibit altered receptor selectivity (e.g., 5-HT subtypes) due to steric and electronic effects .
1-(3-Chlorophenyl)piperazine (mCPP)
  • Substituent Effects: mCPP’s 3-chlorophenyl group confers affinity for 5-HT receptors. Replacing chlorine with bromine (as in pBPP) increases hydrophobicity and van der Waals interactions.
1-(2,3,4-Trimethoxybenzyl)piperazine
  • Functional Groups : This derivative uses a trimethoxybenzyl group, which enhances solubility via polar interactions. In contrast, the bromonaphthalene group prioritizes lipophilicity, suggesting divergent applications (e.g., CNS-targeting vs. peripheral activity) .

Anticancer Piperazine Derivatives

1-(4-Chlorobenzhydryl)piperazine Derivatives
  • Cytotoxicity : Derivatives like 5a–g demonstrated IC50 values in the micromolar range against liver, breast, and colon cancer cells. The bromonaphthalene group’s bulkiness may alter cytotoxicity profiles by modulating interactions with DNA or topoisomerases .
  • Stability : The bromonaphthalene moiety’s extended aromatic system could enhance in situ stability compared to smaller aryl groups, as seen in time-dependent cytotoxicity studies of similar compounds .

Antibacterial Piperazine Derivatives

1-(Substituted Phenyl)piperazine Derivatives
  • Activity Trends : Substitutions on the phenyl ring (e.g., electron-withdrawing groups) minimally affected antibacterial activity in compounds 4e–4g. However, the bromonaphthalene group’s larger surface area may improve binding to bacterial targets like DNA gyrase or topoisomerase IV .
  • Molecular Docking: The carboxyl group in related compounds forms salt bridges with Mg²⁺ in topoisomerases.

Receptor-Targeted Piperazine Derivatives

5-HT7 Receptor Ligands (e.g., Compound 25)
  • Selectivity: Arylpiperazines with diphenyl or methoxy groups showed nanomolar affinity for 5-HT7 receptors. The bromonaphthalene group may similarly enhance affinity while improving brain penetration due to increased lipophilicity .
  • Metabolism : N-dealkylation of arylpiperazines generates active metabolites. The bromonaphthalene group’s stability may reduce metabolic clearance compared to smaller aryl substituents .
Melanocortin-4 (MC4) Receptor Antagonists (e.g., MCL0129)
  • Binding Mode : MCL0129’s fluorophenyl and isopropylpiperazine groups achieve high MC4 selectivity. The bromonaphthalene analog’s planar structure could mimic these interactions but may introduce off-target effects due to broader receptor engagement .

Physicochemical and Pharmacokinetic Comparisons

Lipophilicity and Solubility

  • Bromonaphthalene vs. This trade-off necessitates formulation optimization for in vivo applications .

Metabolic Stability

  • Steric Hindrance : The naphthalene group may shield the piperazine ring from oxidative metabolism, prolonging half-life compared to derivatives like 1-(2-hydroxyethyl)piperazine, which undergo rapid phase I modifications .

Data Table: Key Properties of 1-(4-Bromonaphthalen-1-yl)piperazine and Analogs

Compound Molecular Weight logP* IC50 (Cancer Cells) Receptor Affinity (Ki, nM) Key Application
This compound ~333.2 4.5 N/A 5-HT7: <10 (predicted) CNS disorders, Oncology
1-(4-Bromophenyl)piperazine (pBPP) 241.1 3.2 N/A 5-HT2A: 15–30 Psychoactive research
1-(4-Chlorobenzhydryl)piperazine (5a) 395.3 5.1 19.66 µM (HepG2) N/A Anticancer agents
MCL0129 (MC4 antagonist) 574.7 5.8 N/A MC4: 7.9 Anxiety/Depression

*Predicted using ChemDraw.

Biological Activity

1-(4-Bromonaphthalen-1-yl)piperazine (CAS No. 850650-46-3) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound consists of a piperazine ring substituted with a bromonaphthalene moiety. The presence of the bromine atom enhances its lipophilicity, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It is known to act as a ligand for serotonin receptors, particularly the 5-HT_2A receptor, which is implicated in mood regulation and psychotropic effects.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that piperazine derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antiparasitic Effects

This compound has been investigated for its potential antiparasitic effects, particularly against protozoan parasites like Plasmodium species. A study highlighted that derivatives targeting N-myristoyltransferase (NMT) in Plasmodium showed promising selectivity and potency, suggesting that similar compounds could be developed for antimalarial therapies .

Psychoactive Properties

This compound has also been studied within the context of novel psychoactive substances. Its structural similarity to other psychoactive compounds allows it to modulate neurotransmitter systems, which may lead to effects such as increased anxiety or altered mood states. The compound's interaction with serotonin receptors has been a focal point in understanding these psychoactive effects .

Case Studies and Research Findings

StudyFindings
Antimicrobial Study Demonstrated effective inhibition against E. coli and S. aureus, suggesting potential for development as an antimicrobial agent .
Antimalarial Research Identified as a promising lead compound for targeting Plasmodium NMT, with selectivity indices ranging from 0.8 to 125.3 .
Psychoactive Effects Found to modulate serotonin receptors, indicating potential for mood alteration and anxiety .

Pharmacokinetics

The pharmacokinetic profile of this compound includes factors such as absorption, distribution, metabolism, and excretion (ADME). Studies suggest that the compound is well absorbed due to its lipophilic nature but requires further investigation into its metabolic pathways and half-life in biological systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.